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molecular formula C11H14O3 B8605281 5-Hydroxymethyl-2-phenyl-1,3-dioxane

5-Hydroxymethyl-2-phenyl-1,3-dioxane

Cat. No. B8605281
M. Wt: 194.23 g/mol
InChI Key: GVOWCTKPPKORMK-UHFFFAOYSA-N
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Patent
US06884774B2

Procedure details

To a solution of 2-(hydroxymethyl)-1,3-propanediol (3.0 g) and dimethoxymethyl)benzene (6.36 ml) in DMF (50 ml) was added D-10-camphorsulfonic acid (1.31 g), and the mixture was stirred at ambient temperature overnight. To a reaction mixture were added triethylamine (1.18 ml) and water (150 ml) and the solution was extracted twice with ethyl acetate (150 ml). The extracts were washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo. The resulting residue was chromatographed on silica gel (200 ml) eluting with a mixture of hexane and ethyl acetate (1:1 v/v). The fractions containing the object compound were collected and evaporated under reduced pressure to give (2-phenyl-1,3-dioxan-5-yl)methanol (4.51 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].C1C=CC=CC=1.C[C:15]1(C)[C:19]2(CS(O)(=O)=O)[C:20]([CH2:22][CH:16]1[CH2:17][CH2:18]2)=O.C(N(CC)CC)C>CN(C=O)C.O>[C:16]1([CH:15]2[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]2)[CH:22]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC(CO)CO
Name
Quantity
6.36 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.31 g
Type
reactant
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with ethyl acetate (150 ml)
WASH
Type
WASH
Details
The extracts were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica gel (200 ml)
WASH
Type
WASH
Details
eluting with a mixture of hexane and ethyl acetate (1:1 v/v)
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCC(CO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 411.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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